molecular formula C18H19N5O2S B2721587 6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-11-4

6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2721587
CAS RN: 852048-11-4
M. Wt: 369.44
InChI Key: RTSRRSYBTPIYRS-UHFFFAOYSA-N
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Description

6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and reactivity of pyrimidine derivatives have been extensively studied due to their potential in creating biologically active compounds and materials with unique properties. For instance, the work by Kinoshita et al. (1989) explores the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, resulting in various reaction products including pyrimidines and acetoacetamides, which are crucial for further chemical modifications and applications (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Novel Synthesis Methods

The development of novel synthesis methods for pyrimidine derivatives is a key area of research. For example, El-Agrody et al. (2001) reported the synthesis of new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines through heteroaromatization with 4-hydroxycoumarin, showcasing innovative approaches to constructing complex heterocyclic structures with potential pharmacological activities (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Antiviral Activity

Some studies focus on the biological activities of pyrimidine derivatives. A notable example is the synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives by El-Etrawy and Abdel-Rahman (2010), which were evaluated for their antiviral activities against Hepatitis A virus and Herpes simplex virus type-1. This research highlights the potential of pyrimidine derivatives in developing new antiviral agents (El-Etrawy & Abdel-Rahman, 2010).

Green Chemistry and Catalysis

The pursuit of environmentally friendly synthesis methods is also a significant aspect of current research. Karami et al. (2015) developed a catalyst-free regioselective synthesis of dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, employing green chemistry principles to minimize the environmental impact of chemical synthesis (Karami, Farahi, & Banaki, 2015).

Supramolecular Chemistry

In supramolecular chemistry, the assembly of molecules into structured systems is a key area. Fonari et al. (2004) investigated pyrimidine derivatives as ligands for co-crystallization with diaza-18-crown-6, resulting in novel supramolecular assemblies. This research demonstrates the utility of pyrimidine derivatives in constructing complex molecular architectures with potential applications in material science and nanotechnology (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

properties

IUPAC Name

6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-4-7-26-18-22-21-15(9-13-10-16(24)20-17(25)19-13)23(18)14-8-11(2)5-6-12(14)3/h4-6,8,10H,1,7,9H2,2-3H3,(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSRRSYBTPIYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC=C)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

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